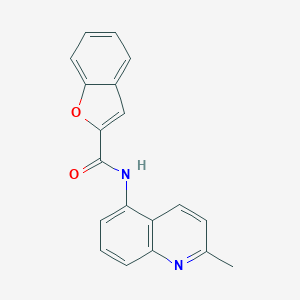![molecular formula C16H18N2O3 B243759 N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide, also known as A-836,339, is a potent and selective cannabinoid CB2 receptor agonist. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
作用机制
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in modulating inflammation and pain. Activation of the CB2 receptor by N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide leads to the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to reduce the expression of adhesion molecules, which play a crucial role in the recruitment of immune cells to sites of inflammation. In cancer cells, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to induce apoptosis by activating the CB2 receptor.
实验室实验的优点和局限性
One of the main advantages of using N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide in lab experiments is its selectivity for the CB2 receptor, which reduces the potential for off-target effects. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been shown to be stable in various biological matrices, making it suitable for in vivo studies. However, one limitation of using N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for the study of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide. One area of research is the development of novel CB2 receptor agonists with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide in various diseases, including cancer, inflammation, and pain. Finally, the role of the CB2 receptor in modulating the immune response and its potential as a therapeutic target for immune-related diseases warrants further investigation.
合成方法
The synthesis of N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide involves a multi-step process that starts with the preparation of 3-amino-4-methylbenzamide. The amide group is then protected by reacting it with isobutyric anhydride to form N-(isobutyryl)-3-amino-4-methylbenzamide. The protected amide is then reacted with furfurylamine to form the final product, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide.
科学研究应用
N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In preclinical studies, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to reduce inflammation in various animal models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. It has also been shown to reduce pain in animal models of neuropathic pain and cancer pain. Additionally, N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
属性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
N-[4-methyl-3-(2-methylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)15(19)18-13-9-12(7-6-11(13)3)17-16(20)14-5-4-8-21-14/h4-10H,1-3H3,(H,17,20)(H,18,19) |
InChI 键 |
GQNZMXHWUSUDJX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243688.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)



![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)